molecular formula C17H17NO4S B3951792 methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate

methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate

Cat. No. B3951792
M. Wt: 331.4 g/mol
InChI Key: XEDDILYUMVZJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzoate ester with methoxy and methylthio substituents. Benzoate esters are often used in organic synthesis. They are typically prepared by the reaction of a carboxylic acid with an alcohol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring core with the various substituents attached. The methoxy and methylthio groups are electron-donating, which could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the ester group in this compound would likely make it polar and capable of participating in hydrogen bonding. The exact properties would need to be determined experimentally .

Scientific Research Applications

Methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in the field of medicine. It has been found to exhibit potent antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. This compound has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate involves the inhibition of chitin synthesis in the cell wall of fungi and insects. Chitin is an essential component of the cell wall, and its inhibition leads to the disruption of the cell wall, ultimately leading to the death of the organism.
Biochemical and Physiological Effects
This compound has been found to exhibit minimal toxicity to mammals, making it a potential candidate for therapeutic applications. It has been found to exhibit no significant effects on the liver and kidney function in animal models. However, this compound has been found to exhibit some neurotoxicity in insects, leading to paralysis and death.

Advantages and Limitations for Lab Experiments

Methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has several advantages for lab experiments, including its potent antifungal and antimicrobial properties, low toxicity to mammals, and ease of synthesis. However, some limitations of this compound include its neurotoxicity in insects, making it unsuitable for insect studies.

Future Directions

For the research on methyl 2-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate include the development of novel antifungal and antimicrobial agents, the study of the mechanism of chitin synthesis, and the potential therapeutic applications in the field of medicine.

properties

IUPAC Name

methyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-21-15-10-11(23-3)8-9-13(15)16(19)18-14-7-5-4-6-12(14)17(20)22-2/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDDILYUMVZJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.